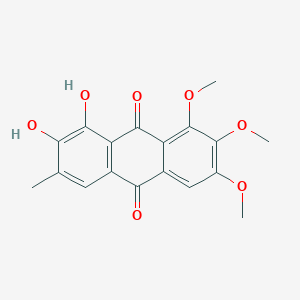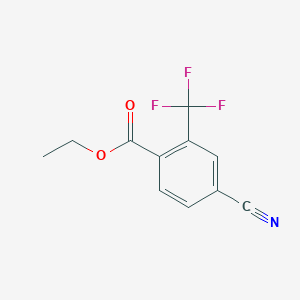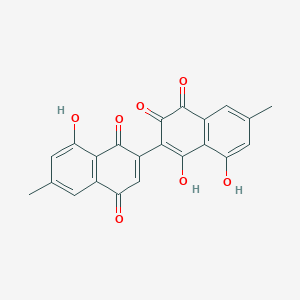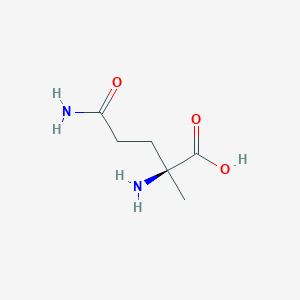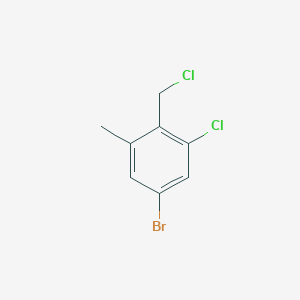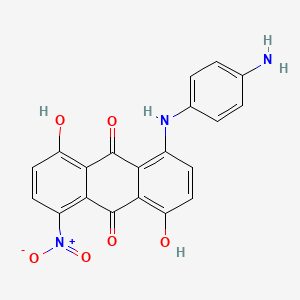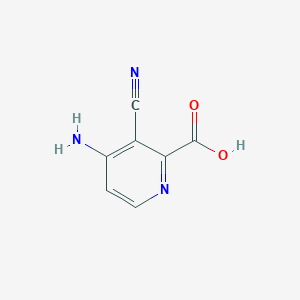
4-Amino-3-cyanopicolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-3-cyanopicolinic acid is a heterocyclic organic compound that belongs to the class of picolinic acids It is characterized by the presence of an amino group at the 4-position and a cyano group at the 3-position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-cyanopicolinic acid typically involves the cyanoacetylation of amines. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Amino-3-cyanopicolinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The amino and cyano groups can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted picolinic acids. These products can have different properties and applications depending on the functional groups introduced.
科学研究应用
4-Amino-3-cyanopicolinic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes .
作用机制
The mechanism of action of 4-Amino-3-cyanopicolinic acid involves its interaction with molecular targets such as enzymes and receptors. The amino and cyano groups can form hydrogen bonds and other interactions with active sites on proteins, affecting their function. This compound can also participate in pathways involving the synthesis and degradation of other molecules, influencing various biological processes .
相似化合物的比较
Similar Compounds
Similar compounds to 4-Amino-3-cyanopicolinic acid include:
- 4-Amino-3-cyanopyridine
- 4-Amino-3-cyanobenzoic acid
- 4-Amino-3-cyanopyrimidine
Comparison
Compared to these similar compounds, this compound is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This uniqueness can make it more suitable for certain applications, such as specific enzyme inhibition or material synthesis .
属性
分子式 |
C7H5N3O2 |
|---|---|
分子量 |
163.13 g/mol |
IUPAC 名称 |
4-amino-3-cyanopyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H5N3O2/c8-3-4-5(9)1-2-10-6(4)7(11)12/h1-2H,(H2,9,10)(H,11,12) |
InChI 键 |
ILDXEKNQLKCLFT-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C(=C1N)C#N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


